3-Borono-4-fluorobenzohydrazide

Descripción

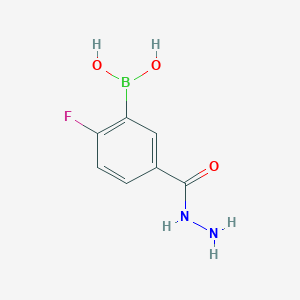

3-Borono-4-fluorobenzohydrazide (CAS: 874289-56-2) is a boronic acid derivative with the molecular formula C₇H₈BFN₂O₃ and a molecular weight of 209.96 g/mol . It is a fluorinated aromatic compound featuring a boronic acid (-B(OH)₂) group at the 3-position and a hydrazide (-NHNH₂) substituent at the carbonyl position. This dual functionalization makes it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and pharmaceutical precursor development . The compound is commercially available in purities up to 95% and packaging sizes ranging from 250 mg to 5 g .

Propiedades

IUPAC Name |

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMVAKNYGFECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660192 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-56-2 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Bromination Method

- Reactants: 4-fluorobenzaldehyde, oleum, iodine, zinc bromide, bromine.

- Conditions:

- 4-fluorobenzaldehyde is added dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35 °C for about 2 hours.

- Bromine is then added dropwise at 25–45 °C over 3 hours.

- The reaction mixture is stirred at 25–65 °C for 2 hours.

- Workup: Quenching in water below 25 °C, separation of organic and aqueous layers, washing, and distillation.

- Outcome: 3-bromo-4-fluorobenzaldehyde with >95% purity.

- Advantages: High yield, high selectivity, cost-effective, and scalable process.

This method is detailed in patent WO2010086877A2 and involves catalytic bromination using zinc bromide and iodine as catalysts, avoiding harsh conditions and providing a pure intermediate for further reactions.

Alternative Bromination via Sodium Hypochlorite and Sodium Bromide

- Reactants: 4-fluorobenzaldehyde dissolved in dichloromethane, sodium bromide in water, hydrochloric acid, sodium hypochlorite.

- Conditions:

- Solutions A (4-fluorobenzaldehyde in dichloromethane) and B (NaBr + HCl in water) are mixed under ultrasonic irradiation.

- Sodium hypochlorite solution is added dropwise with stirring and ultrasonic assistance.

- After completion, the mixture is allowed to stand, phases are separated, and the organic phase is washed to neutrality.

- Workup: Drying, solvent removal, and bulk melting crystallization at 31 °C.

- Outcome: Pure 3-bromo-4-fluorobenzaldehyde without use of toxic bromine or chlorine gas.

- Advantages: Green chemistry approach, safer reagents, high yield, and environmentally friendly.

This method is described in Chinese patent CN109912396B and is notable for avoiding direct use of bromine and chlorine gases, thus reducing hazards and improving sustainability.

Conversion of 3-Bromo-4-fluorobenzaldehyde to 3-Borono-4-fluorobenzohydrazide

While direct literature on the exact preparation of this compound is scarce, established synthetic strategies for boronic acid hydrazides from bromo-substituted benzaldehydes can be adapted:

Boronation via Palladium-Catalyzed Coupling

- Step: 3-bromo-4-fluorobenzaldehyde undergoes palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron reagents.

- Conditions: Typically conducted in the presence of a Pd(0) catalyst, base (e.g., potassium acetate), and solvent like dioxane at elevated temperatures (80–100 °C).

- Result: Formation of 3-borono-4-fluorobenzaldehyde.

Hydrazide Formation

- Step: The aldehyde group is converted to hydrazide by reaction with hydrazine hydrate.

- Conditions: Reflux in ethanol or suitable solvent, often with acid or base catalysis.

- Result: this compound.

This two-step approach is consistent with standard organic synthesis protocols for boronic acid hydrazides and is supported by analogous literature on hydrazide synthesis from benzaldehyde derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromination step is crucial for regioselectivity; the methods mentioned provide high selectivity for the 3-position relative to fluorine at the 4-position.

- Use of oleum and zinc bromide catalysts enhances bromination efficiency and selectivity.

- Ultrasonic-assisted bromination offers a greener alternative avoiding hazardous bromine gas.

- The palladium-catalyzed borylation is a well-established method in organic synthesis for introducing boronic acid groups.

- Hydrazide formation from aldehydes is a classical reaction, typically high yielding and mild.

- Purification by crystallization or distillation ensures high purity of intermediates and final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Borono-4-fluorobenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of hydrazides, including 3-borono-4-fluorobenzohydrazide, exhibit significant anticancer properties. The compound has been studied for its ability to interact with biological targets, potentially leading to the development of new cancer therapies. For instance, studies have shown that compounds similar to this compound can act as radical scavengers and exhibit cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells . This suggests that the compound could be further explored as a lead compound in anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with proteins such as bovine serum albumin (BSA). These studies help elucidate the binding affinity and interaction modes of the compound, which are crucial for its potential therapeutic applications . The ability of this compound to bind effectively to such proteins may enhance its bioavailability and efficacy in therapeutic settings.

Material Science Applications

Nonlinear Optical Properties

The compound has also been investigated for its nonlinear optical (NLO) properties. Research has demonstrated that certain hydrazone derivatives possess significant third-order NLO responses, making them suitable candidates for applications in photonics and optoelectronics . The structural characteristics of this compound may contribute to its effectiveness in this domain.

Fluorescent Materials

In material science, this compound has potential applications in developing fluorescent materials. Its unique structure allows for modifications that can enhance fluorescence properties, which are essential for applications in sensors and imaging technologies .

Case Study: Anticancer Properties

A study focused on the synthesis and evaluation of hydrazone derivatives highlighted the anticancer activity of compounds related to this compound. The study found that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapeutics .

Case Study: Molecular Interactions

In another research effort, molecular docking simulations were performed using this compound to predict its binding interactions with various biological targets. The results indicated a strong binding affinity towards specific enzymes involved in cancer progression, suggesting that this compound could serve as a scaffold for designing more potent inhibitors .

Mecanismo De Acción

The mechanism by which 3-Borono-4-fluorobenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Variations

Key Findings :

- Functional Group Impact: The hydrazide group in this compound enhances its nucleophilicity compared to amide or carboxylic acid analogs, enabling unique reactivity in condensation reactions .

- Fluorine Positioning: Fluorine at the 4-position (meta to boronic acid) reduces steric hindrance in cross-coupling reactions compared to 2-Borono-5-fluorobenzoic acid, which has ortho-substituted fluorine .

Comparison with Non-Boronic Fluorinated Hydrazides

Table 2: Physicochemical Properties

Key Findings :

- Thermal Stability: The boronic acid group in this compound likely lowers its thermal stability compared to non-boronated hydrazides like 3-Chloro-4-fluorophenylhydrazine, which decomposes at 211–212°C .

- Solubility : The compound’s low water solubility aligns with trends in fluorinated aromatics, necessitating organic solvents (e.g., DMSO) for laboratory use .

Actividad Biológica

3-Borono-4-fluorobenzohydrazide (C7H8BFN2O3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of boronic acids with hydrazides. The characterization of this compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, which confirm its structure and purity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that it can inhibit the proliferation of various cancer cell lines, including prostate and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate (PC-3) | 15 | Induction of apoptosis |

| Colon (HT-29) | 20 | Cell cycle arrest |

2. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of alpha-glucosidase and carbonic anhydrase.

Table 2: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Alpha-glucosidase | 25 | Competitive |

| Carbonic anhydrase | 30 | Non-competitive |

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with specific receptors, which could enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Borono-4-fluorobenzohydrazide, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with 4-fluorobenzoic acid. Esterify using ethanol and H₂SO₄ to form ethyl 4-fluorobenzoate.

- Step 2 : React with excess hydrazine hydrate to yield 4-fluorobenzohydrazide.

- Step 3 : Introduce the boronic acid group via Suzuki-Miyaura coupling or direct boronation under inert conditions.

- Characterization : Use thin-layer chromatography (TLC) to monitor reactions. Confirm structures via EI-MS for molecular ions and ¹H/¹³C NMR for functional groups (e.g., hydrazide NH₂ signals at δ 4.2–4.5 ppm) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound derivatives?

- Techniques :

- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and B–O bonds (~1340 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH₂ groups. ¹¹B NMR confirms boronate incorporation (δ 10–30 ppm).

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Q. What preliminary biological assays are suitable for screening this compound derivatives?

- Assays :

- DPPH Radical Scavenging : Measure IC₅₀ values (µM) to assess antioxidant potential. For example, Compound 4f (IC₅₀ = 25.57 µM) outperforms others in this class .

- Enzyme Inhibition : Test against targets like tyrosinase or acetylcholinesterase using spectrophotometric kinetics.

Advanced Research Questions

Q. How can substituent effects on this compound’s antioxidant activity be systematically optimized?

- Approach :

- SAR Analysis : Compare electron-withdrawing (e.g., –NO₂) vs. donating (–OCH₃) groups on the aromatic ring.

- Data : Derivatives with para-fluoro and ortho-borono groups show enhanced radical scavenging (e.g., 4f vs. inactive 5c) due to resonance stabilization of radicals .

- Table :

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 4f | 4-F, 3-B(OH)₂ | 25.57 |

| 5c | 3-NO₂ | Inactive |

Q. What computational strategies can predict the nonlinear optical (NLO) properties of this compound crystals?

- Methods :

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate hyperpolarizability (β).

- Hirshfeld Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) affecting NLO response.

- Experimental Validation : Z-scan technique quantifies third-order susceptibility (χ³). For hydrazide derivatives, χ³ ≈ 10⁻¹² esu has been reported .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Strategies :

- Crystallography : Compare crystal packing (e.g., polymorphism affecting solubility).

- Molecular Docking : Simulate binding to antioxidant enzymes (e.g., SOD) to identify steric clashes or electronic mismatches.

- Meta-Analysis : Re-evaluate reaction conditions (e.g., iodine vs. K₂CO₃ in cyclization steps) that may alter regioselectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers.

- Toxicity Data : Limited chronic toxicity data exist; assume acute hazards and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo work .

Methodological Notes

- Synthesis Optimization : Replace DMSO with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability.

- Data Reproducibility : Pre-dry hydrazine hydrate over molecular sieves to avoid side reactions.

- Advanced Characterization : Pair NMR with HSQC for unambiguous assignment of boron-coupled protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.